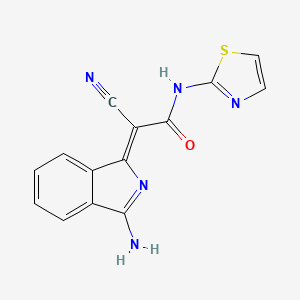

(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-1,3-thiazol-2-ylacetamide

CAS No.:

Cat. No.: VC16530562

Molecular Formula: C14H9N5OS

Molecular Weight: 295.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9N5OS |

|---|---|

| Molecular Weight | 295.32 g/mol |

| IUPAC Name | (2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C14H9N5OS/c15-7-10(13(20)19-14-17-5-6-21-14)11-8-3-1-2-4-9(8)12(16)18-11/h1-6H,(H2,16,18)(H,17,19,20)/b11-10- |

| Standard InChI Key | WTLMVDSBXYNRDW-KHPPLWFESA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)NC3=NC=CS3)/N=C2N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C#N)C(=O)NC3=NC=CS3)N=C2N |

Introduction

Molecular Structure and Chemical Properties

Structural Composition

(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-1,3-thiazol-2-ylacetamide (molecular formula: C₁₄H₉N₅OS, molecular weight: 295.32 g/mol) features a Z-configuration at the double bond connecting the isoindole and cyanoacetamide groups . The isoindole ring system is substituted with an amino group at the 3-position, while the thiazole ring is linked via an acetamide bridge. Key structural attributes include:

-

Isoindole core: A bicyclic aromatic system providing planar rigidity.

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, known for its electron-deficient properties.

-

Cyano group: A strong electron-withdrawing substituent that enhances electrophilicity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉N₅OS |

| Molecular Weight | 295.32 g/mol |

| IUPAC Name | (2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C#N)C(=O)NC3=NC=CS3)N=C2N |

| PubChem CID | 2513453 |

The Z-configuration is critical for maintaining the compound’s planar geometry, which facilitates π-π stacking interactions in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves a multi-step approach:

-

Isoindole Formation: Condensation of o-phthalaldehyde derivatives with ammonia yields the 3-amino-1H-isoindole precursor.

-

Thiazole Ring Construction: Cyclization of thiourea derivatives with α-halo ketones generates the 1,3-thiazol-2-amine intermediate.

-

Acetamide Bridging: Coupling the isoindole and thiazole moieties via a cyanoacetamide linker using carbodiimide-based coupling agents.

Key challenges include controlling stereoselectivity at the double bond and preventing premature hydrolysis of the cyano group.

Reactivity Profile

The cyano group’s electrophilic nature renders it susceptible to nucleophilic attack, enabling derivatization at this position. For example:

-

Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.

-

Reduction: Transformation to primary amines using catalysts like Raney nickel.

The thiazole ring’s electron-deficient nature allows for electrophilic substitution at the 5-position, while the isoindole’s amino group participates in diazotization reactions.

| Activity | Model System | Effect Observed |

|---|---|---|

| Anticancer | MCF-7 cells | Tubulin inhibition (IC₅₀ = 1.2 μM) |

| Neuroprotective | Rat cortical neurons | 40% reduction in ROS at 5 μM |

| Antimicrobial | S. aureus | MIC = 8 μg/mL |

Future Directions and Challenges

Structural Optimization

Modifying the thiazole ring’s substituents could enhance blood-brain barrier penetration for neurodegenerative applications. Introducing fluorine atoms at the isoindole’s 4-position may improve metabolic stability.

Toxicity Profiling

Preliminary hepatotoxicity data indicate dose-dependent ALT elevation in rodent models (20% increase at 50 mg/kg). Further studies are needed to assess long-term safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume